molecular formula C18H15ClINO2 B4786279 (Z)-2-(4-chlorophenyl)-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enenitrile

(Z)-2-(4-chlorophenyl)-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enenitrile

Cat. No.: B4786279
M. Wt: 439.7 g/mol
InChI Key: AMVKMGFYKBNRNU-RIYZIHGNSA-N
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Description

(Z)-2-(4-chlorophenyl)-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a complex structure with multiple functional groups, including a nitrile group, a chlorophenyl group, an ethoxy group, an iodo group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-chlorophenyl)-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the (Z)-2-(4-chlorophenyl)prop-2-enenitrile backbone: This step might involve a reaction between 4-chlorobenzaldehyde and malononitrile in the presence of a base to form the (Z)-2-(4-chlorophenyl)prop-2-enenitrile intermediate.

    Introduction of the ethoxy, iodo, and methoxy groups: The intermediate could then undergo further reactions to introduce the ethoxy, iodo, and methoxy groups. This might involve electrophilic aromatic substitution reactions using appropriate reagents such as ethyl iodide, iodine, and methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-chlorophenyl)-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to remove or alter specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-chlorophenyl)-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enenitrile could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential pharmacological properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-(4-chlorophenyl)-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enenitrile would depend on its specific applications. In a biological context, it might interact with enzymes, receptors, or other molecular targets, modulating their activity through binding or chemical modification. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other nitriles with substituted aromatic rings, such as:

  • (Z)-2-(4-bromophenyl)-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enenitrile
  • (Z)-2-(4-fluorophenyl)-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enenitrile

Uniqueness

The uniqueness of (Z)-2-(4-chlorophenyl)-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enenitrile lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both electron-donating and electron-withdrawing groups on the aromatic rings can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClINO2/c1-3-23-18-16(20)9-12(10-17(18)22-2)8-14(11-21)13-4-6-15(19)7-5-13/h4-10H,3H2,1-2H3/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVKMGFYKBNRNU-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1I)C=C(C#N)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1I)/C=C(\C#N)/C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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